molecular formula C6H12O6 B12406122 D-Mannose-18O

D-Mannose-18O

Cat. No.: B12406122
M. Wt: 182.16 g/mol
InChI Key: GZCGUPFRVQAUEE-XGGCLWITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-18O is an isotopically labeled form of D-Mannose, a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins . The “18O” label indicates that the compound contains the stable isotope oxygen-18, which is often used in scientific research to trace and study metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose-18O typically involves the incorporation of oxygen-18 into D-Mannose. This can be achieved through various chemical reactions, such as the oxidation of D-Mannitol using oxygen-18 enriched water. The reaction conditions often include controlled temperatures and pH levels to ensure the selective incorporation of the isotope.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of bioreactors and advanced purification techniques to isolate the labeled compound from other by-products.

Chemical Reactions Analysis

Types of Reactions

D-Mannose-18O undergoes several types of chemical reactions, including:

    Oxidation: Conversion to D-Mannonic acid.

    Reduction: Conversion to D-Mannitol.

    Substitution: Formation of glycosides.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like nitric acid or oxygen-18 enriched water.

    Reduction: Commonly uses hydrogen gas in the presence of a catalyst like palladium.

    Substitution: Often involves alcohols or other nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: D-Mannonic acid.

    Reduction: D-Mannitol.

    Substitution: Various glycosides depending on the nucleophile used.

Scientific Research Applications

D-Mannose-18O has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Mannose-18O is unique due to its isotopic labeling, which allows for precise tracking and study in metabolic and biochemical research. Unlike its non-labeled counterparts, this compound provides valuable insights into the dynamics of metabolic processes and the role of mannose in various biological functions .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.16 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(18O)oxidanylhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i8+2

InChI Key

GZCGUPFRVQAUEE-XGGCLWITSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)[18OH]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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